3,4,5,6-Tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile
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Overview
Description
3,4,5,6-Tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile is an organic compound characterized by the presence of four butylsulfanyl groups attached to a benzene ring, along with two cyano groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile typically involves the reaction of a suitable benzene derivative with butylsulfanyl groups and cyano groups. One common method involves the use of Friedel-Crafts alkylation reactions, where butylsulfanyl groups are introduced onto the benzene ring. The cyano groups can be added through nucleophilic substitution reactions using suitable cyanating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The butylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,5,6-Tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile involves its interaction with molecular targets through its functional groups. The butylsulfanyl groups can participate in redox reactions, while the cyano groups can engage in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN): A compound with similar cyano groups but different substituents on the benzene ring.
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)benzene (4DPAIPN): Another compound with cyano groups and different electron-donating groups.
Uniqueness
3,4,5,6-Tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile is unique due to the presence of butylsulfanyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
102232-01-9 |
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Molecular Formula |
C24H36N2S4 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
3,4,5,6-tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C24H36N2S4/c1-5-9-13-27-21-19(17-25)20(18-26)22(28-14-10-6-2)24(30-16-12-8-4)23(21)29-15-11-7-3/h5-16H2,1-4H3 |
InChI Key |
BXGRYUAPATZUMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=C(C(=C(C(=C1C#N)C#N)SCCCC)SCCCC)SCCCC |
Origin of Product |
United States |
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